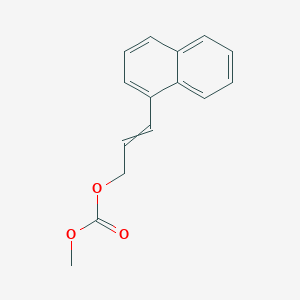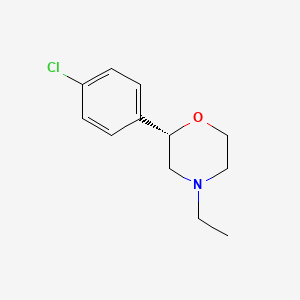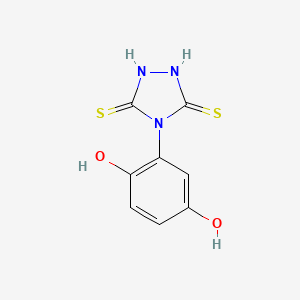![molecular formula C20H15Cl2N3O5 B12617203 3,3'-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12617203.png)
3,3'-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione] is a compound characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 3,3’-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione] typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. The synthetic routes often include the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, although specific industrial methods for this compound are not widely documented.
Chemical Reactions Analysis
3,3’-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,3’-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione] has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3’-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione] involves its interaction with specific molecular targets and pathways. For example, it may interact with voltage-gated sodium and calcium channels, as well as GABA A and TRPV1 receptors, to exert its anticonvulsant and antinociceptive effects .
Comparison with Similar Compounds
3,3’-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione] can be compared with other similar compounds, such as:
3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides: These compounds also exhibit anticonvulsant and antinociceptive activities.
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring structure and have various biological activities.
The uniqueness of 3,3’-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione] lies in its specific substitution pattern and the presence of the hydroxyimino group, which may contribute to its distinct biological properties .
Properties
Molecular Formula |
C20H15Cl2N3O5 |
|---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H15Cl2N3O5/c21-11-1-5-13(6-2-11)23-17(26)9-15(19(23)28)25(30)16-10-18(27)24(20(16)29)14-7-3-12(22)4-8-14/h1-8,15-16,30H,9-10H2 |
InChI Key |
NLJPYVXYHVMUHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)N(C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12617133.png)

![N-[(1R)-1-Cyano-1-phenylethyl]-P,P-diphenylphosphinic amide](/img/structure/B12617153.png)


![2-{4-[(3,5,6-Trimethylpyrazin-2-yl)methyl]piperazine-1-carbonyl}phenyl acetate](/img/structure/B12617169.png)
![4,4'-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid](/img/structure/B12617177.png)
![3,5-Dimethyl-N-[(trimethoxysilyl)methyl]-1H-pyrazole-1-carboxamide](/img/structure/B12617197.png)


![4-[2-({2,5-Dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide](/img/structure/B12617211.png)
